(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a bromophenyl group, an indole moiety, and a diazinane trione core
Preparation Methods
The synthesis of (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic synthesis. The process begins with the preparation of the bromophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The alkyne group in the indole moiety can participate in addition reactions with halogens or hydrogen halides
Scientific Research Applications
(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, affecting their activity. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The diazinane trione core may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds include other bromophenyl and indole derivatives, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Other indole derivatives: Compounds with similar indole structures, used in various chemical and biological applications.
Compared to these compounds, (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O3/c1-2-10-25-13-14(17-8-3-4-9-19(17)25)11-18-20(27)24-22(29)26(21(18)28)16-7-5-6-15(23)12-16/h1,3-9,11-13H,10H2,(H,24,27,29)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNJJMGLONULAI-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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